Sodium cholesteryl sulfate
Overview
Description
Sodium cholesteryl sulfate is a chemical compound with the molecular formula C₂₇H₄₅NaO₄S. It is a sodium salt of cholesteryl sulfate, a naturally occurring sterol sulfate found in various biological systems. This compound plays a significant role in cellular processes, particularly in the stabilization of cell membranes and the regulation of lipid metabolism .
Mechanism of Action
Target of Action
Sodium cholesteryl sulfate, also known as cholesterol sulfate, is a natural constituent of human spermatozoa . It primarily targets protein kinase C (PKC) iso-enzymes , especially the ε, η, and ζ isoforms . It also interacts with the Nuclear receptor ROR-alpha . These targets play crucial roles in various cellular processes, including cell signaling, differentiation, and proliferation .
Mode of Action
This compound interacts with its targets to regulate various cellular functions. For instance, it activates multiple PKC iso-enzymes, which are involved in controlling the function of other proteins through phosphorylation .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the regulation of brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves . Furthermore, it contributes to lysosomal cholesterol export , which is crucial for maintaining cellular cholesterol homeostasis.
Pharmacokinetics
Studies on similar compounds suggest that it may have a large volume of distribution and a slow clearance rate . These properties could potentially impact the compound’s bioavailability and its overall pharmacological effects.
Result of Action
This compound has several molecular and cellular effects. It plays a major role in the maturation of spermatozoa and could be involved in the capacitation of sperms, enabling ovum penetration . Low concentrations of this compound inhibit acrosin, a proteinase present in the sperm acrosome that facilitates ovum penetration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its function in sperm maturation and capacitation is likely to be influenced by the specific conditions within the male reproductive tract . .
Biochemical Analysis
Biochemical Properties
Sodium cholesteryl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit DNA polymerase and DNA topoisomerase activities . It also has a major role in the maturation of sperm, possibly being involved in the capacitation of sperm and enabling ovum penetration .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to suppress human cancer cell growth and regulate brain metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits acrosin, the proteinase present in sperm acrosome that facilitates ovum penetration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . It is synthesized from cholesterol by steroid sulfotransferases (SSTs) such as SULT2B1b and is converted back into cholesterol by steroid sulfatase (STS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cholesteryl sulfate can be synthesized through the sulfation of cholesterol. The process typically involves the reaction of cholesterol with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The resulting cholesteryl sulfate is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium cholesteryl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl sulfonate.
Reduction: Reduction reactions can convert it back to cholesterol.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cholesteryl sulfonate.
Reduction: Cholesterol.
Substitution: Various cholesteryl derivatives depending on the substituent introduced.
Scientific Research Applications
Sodium cholesteryl sulfate has diverse applications in scientific research:
Chemistry: It is used as a standard in thin-layer chromatography for the separation of lipids.
Biology: It plays a role in the maturation and capacitation of spermatozoa, facilitating ovum penetration.
Medicine: It is studied for its potential in drug delivery systems due to its ability to stabilize cell membranes.
Industry: It is used in the formulation of cosmetics and personal care products for its emulsifying properties.
Comparison with Similar Compounds
Cholesteryl Sulfate: The parent compound without the sodium ion.
Cholesteryl Sulfonate: An oxidized form of cholesteryl sulfate.
Cholesterol: The non-sulfated form of the compound.
Uniqueness: Sodium cholesteryl sulfate is unique due to its combination of the cholesteryl moiety with a sulfate group, imparting distinct chemical and biological properties. Its ability to stabilize cell membranes and participate in various biochemical processes sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVQXVJTZWENW-KPNWGBFJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951301 | |
Record name | Sodium cholest-5-en-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2864-50-8 | |
Record name | Sodium cholesteryl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium cholest-5-en-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM CHOLESTERYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.